molecular formula C11H12N2O2 B14802701 Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-

Katalognummer: B14802701
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: YCKIJBDFGSWUQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- is an organic compound with the molecular formula C11H12N2O2 It is characterized by the presence of a benzonitrile group, an amino group, and a tetrahydrofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- typically involves the reaction of 2-amino-5-hydroxybenzonitrile with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzonitrile, 2-amino-5-hydroxy-: Lacks the tetrahydrofuran ring.

    Benzonitrile, 2-amino-5-methoxy-: Contains a methoxy group instead of the tetrahydrofuran ring.

    Benzonitrile, 2-amino-5-ethoxy-: Contains an ethoxy group instead of the tetrahydrofuran ring.

Uniqueness

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and reactivity compared to similar compounds

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-amino-5-(oxolan-3-yloxy)benzonitrile

InChI

InChI=1S/C11H12N2O2/c12-6-8-5-9(1-2-11(8)13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7,13H2

InChI-Schlüssel

YCKIJBDFGSWUQP-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1OC2=CC(=C(C=C2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.